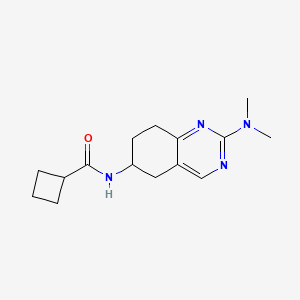

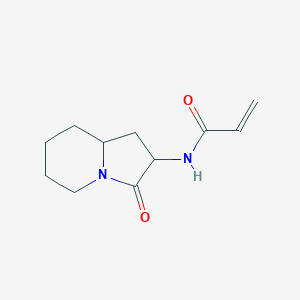

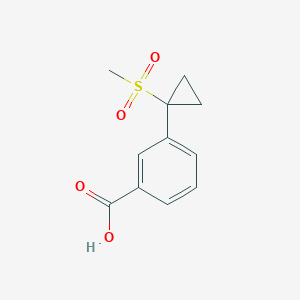

N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide" is a chemical compound belonging to the class of sulfonamides with potential application in various fields, excluding drug use and dosages or side effects. Scientific research has focused on the synthesis, molecular structure, chemical reactions, and both physical and chemical properties of this compound and similar sulfonamide derivatives.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds structurally related to "N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide," often involves one-pot reactions or catalytic processes. For instance, Rozentsveig et al. (2013) developed a one-pot two-stage method for the synthesis of heterocyclic sulfonamides without isolating intermediates, suggesting a feasible approach for synthesizing complex sulfonamides (Rozentsveig et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds can be performed using various spectroscopic and crystallographic techniques. For example, NMR and mass spectral analyses are commonly used to characterize the structure of synthesized sulfonamide derivatives, as demonstrated in the synthesis and characterization of antimicrobial and antitubercular agents by Ranjith et al. (2014) (Ranjith et al., 2014).

Chemical Reactions and Properties

Sulfonamides, including "N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide," participate in various chemical reactions, contributing to their diverse chemical properties. The formation of N-sulfonyl imines via condensation reactions and the role of sulfonamides in corrosion inhibition highlight the chemical versatility of these compounds (Zolfigol et al., 2010).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often influenced by the molecular structure and substituents on the sulfonamide moiety.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interaction with metals or organic substrates, are essential for understanding their potential applications. Studies on the synthesis and characterization of sulfonamide derivatives provide insights into these chemical properties, as seen in the work on antimicrobial and antitubercular agents (Ranjith et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

One-Pot Synthesis Methods : Studies detail one-pot synthesis techniques for creating sulfonamide derivatives, which are crucial for pharmaceutical and chemical research due to their efficiency and potential for generating diverse chemical structures. For instance, the development of a one-pot two-step synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using catalytic zinc chloride highlights a simple and inexpensive approach to synthesize complex molecules (Chuanming Yu et al., 2014).

Ionic Liquids as Catalysts : Research utilizing 3-methyl-1-sulfonic acid imidazolium chloride as a new, efficient, and recyclable catalyst for the preparation of N-sulfonyl imines showcases the role of ionic liquids in facilitating reactions at room temperature, offering a green alternative for chemical synthesis (M. Zolfigol et al., 2010).

Applications in Material Science

Corrosion Inhibition : The investigation into the use of sulfonamide drugs as inhibitors for mild steel corrosion in acidic media demonstrates the applicability of these compounds in protecting industrial materials, thereby extending their life and reducing maintenance costs (Hari Kumar Sappani and S. Karthikeyan, 2014).

Biomedical Research

Antimicrobial and Antiproliferative Agents : Studies on the design, synthesis, and biological evaluation of sulfonamide derivatives highlight their potential as antimicrobial and antiproliferative agents. These compounds show promise in combating bacterial infections and cancerous growths, indicating a significant area of application for sulfonamide-based compounds in medical research (Shimaa M. Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibitors : The synthesis and evaluation of sulfonamide derivatives as inhibitors for human carbonic anhydrase isoenzymes suggest therapeutic applications. These inhibitors can play a crucial role in treating conditions like glaucoma, epilepsy, and mountain sickness (C. B. Mishra et al., 2016).

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13(2)20-10-17(18-12-20)24(21,22)19(3)9-16-8-14-6-4-5-7-15(14)11-23-16/h4-7,10,12-13,16H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRLFYZETMXVNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)